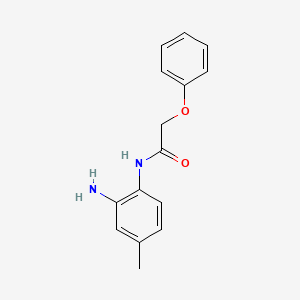
N-(2-amino-4-methylphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-4-methylphenyl)-2-phenoxyacetamide, commonly known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acetanilide and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of AMPA is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound is thought to enhance the activity of the AMPA receptor, which is a subtype of the glutamate receptor. By doing so, AMPA may increase the release of neurotransmitters and modulate synaptic plasticity.
Biochemical and Physiological Effects:
AMPA has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in various physiological processes, including learning and memory. AMPA has also been found to increase the release of dopamine, which is a neurotransmitter that is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AMPA in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions. However, one of the limitations of using AMPA is that it may not be a suitable model for all physiological processes, as its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on AMPA. One possible direction is to study the potential of this compound as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another possible direction is to investigate the effects of AMPA on synaptic plasticity and learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of AMPA and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-amino-4-methylphenyl)-2-phenoxyacetamide, or AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process and has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. AMPA has also been studied for its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of AMPA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of AMPA involves a multistep process that begins with the reaction of 4-methyl-2-nitroacetanilide with sodium hydride in the presence of dimethylformamide (DMF). This reaction results in the formation of 2-amino-4-methylphenylacetamide. The next step involves the reaction of this compound with phenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form AMPA.
Aplicaciones Científicas De Investigación
AMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-14(13(16)9-11)17-15(18)10-19-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDYJPYKDPUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)
![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)

![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)
